![molecular formula C19H19N5 B2616730 2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 899402-35-8](/img/structure/B2616730.png)
2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- A study by El-Essawy (2010) explored the synthesis of new pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines through cyclocondensation, leading to the formation of tetraheterocyclic systems with established structures via NMR and mass spectra (El-Essawy, 2010).
- Döring et al. (1995) achieved the synthesis of aryl-(4-arylimino-4H-pyrido[1,2-a]pyrazine-3-yl)amines, showcasing complex formation with Molybdenum(0) and its oxygenation properties, indicating a potential for creating complex molecules with significant properties (Döring et al., 1995).
Antimicrobial, Antifungal, and Antitumor Activities
- Titi et al. (2020) discussed the synthesis and characterization of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites, which underscores the biological significance of these compounds (Titi et al., 2020).
- Sutherland et al. (2022) reported on pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase for treating Mycobacterium tuberculosis, highlighting their potential as therapeutic agents (Sutherland et al., 2022).
- Deohate and Palaspagar (2020) evaluated the insecticidal and antibacterial potential of pyrimidine-linked pyrazole heterocyclics, showing their potential use in addressing microbial and pest-related issues (Deohate & Palaspagar, 2020).
Molecular Docking and Structure-Activity Relationships
- Beyzaei et al. (2017) provided insights into the structure-activity relationships of pyrazolo[3,4-d]pyrimidin-5-amines, emphasizing their potential antibacterial agents and suggesting improvements for future compound designs (Beyzaei et al., 2017).
Propiedades
IUPAC Name |
4,11,13-trimethyl-N-(3-methylphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-11-6-5-7-15(8-11)22-16-10-14(4)21-19-17-12(2)9-13(3)20-18(17)23-24(16)19/h5-10,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVDNNLALRWGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C4C(=CC(=NC4=NN23)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

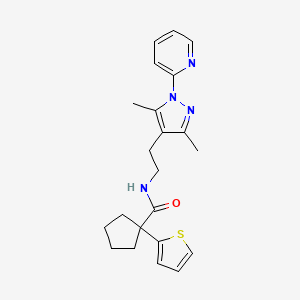
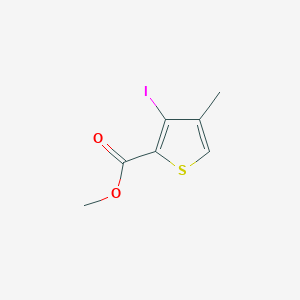
![N-(3-acetylphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2616650.png)
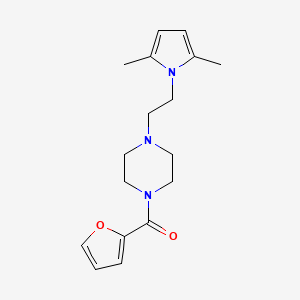


![2-(4-ethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2616660.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2616661.png)
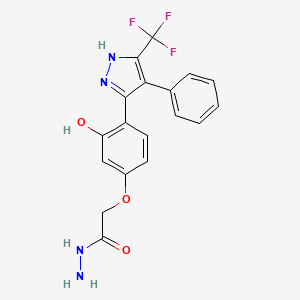
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-hydroxyethyl)oxamide](/img/structure/B2616664.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-butoxybenzamide](/img/structure/B2616665.png)
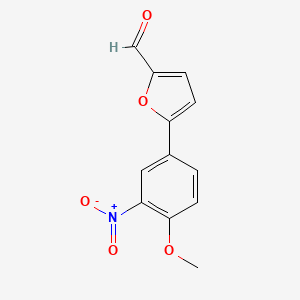
![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/no-structure.png)
![N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2616670.png)